N-(2-chloropyridin-3-yl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
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Overview
Description
N~1~-(2-Chloro-3-pyridyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chloro-3-pyridyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the pyridyl intermediate: This step involves the chlorination of a pyridine derivative to introduce the chloro group at the desired position.
Synthesis of the dihydrocyclopenta[c]pyrazol intermediate: This involves the cyclization of appropriate precursors to form the dihydrocyclopenta[c]pyrazol ring system.
Introduction of the difluoromethyl group: This step typically involves the use of difluoromethylating agents under controlled conditions.
Coupling of intermediates: The final step involves coupling the pyridyl and dihydrocyclopenta[c]pyrazol intermediates through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Chloro-3-pyridyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chloro group in the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the pyridyl ring.
Scientific Research Applications
N~1~-(2-Chloro-3-pyridyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N1-(2-Chloro-3-pyridyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2-Chloro-3-pyridyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
N~1~-(2-Chloro-3-pyridyl)-2-[3-(methyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
N~1~-(2-Chloro-3-pyridyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C14H13ClF2N4O |
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Molecular Weight |
326.73 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C14H13ClF2N4O/c15-13-9(4-2-6-18-13)19-11(22)7-21-10-5-1-3-8(10)12(20-21)14(16)17/h2,4,6,14H,1,3,5,7H2,(H,19,22) |
InChI Key |
ZWKVCTIZCDRLLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)F)CC(=O)NC3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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